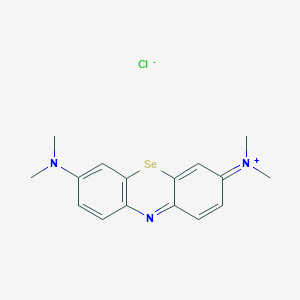
Selenomethylene blue
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenomethylene blue is a selenium derivative of methylene blue, a well-known compound with a variety of biological activities. This compound has garnered attention due to its enhanced antioxidant and anti-inflammatory properties compared to its parent compound, methylene blue . This compound has been shown to inhibit iron-induced hepatic lipid peroxidation and inflammatory paw edema in rats, making it a compound of interest in both pharmaceutical and biochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Selenomethylene blue is synthesized by substituting the sulfur atom in methylene blue with a selenium atom. The synthesis involves the reaction of methylene blue with a selenium source under controlled conditions. One common method involves the use of sodium selenide (Na2Se) as the selenium source. The reaction is typically carried out in an aqueous medium at a temperature of around 60-80°C .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Selenomethylene blue undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: It can be reduced to its leuco form, similar to methylene blue.
Substitution: The selenium atom can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used.
Reduction: Sodium borohydride (NaBH4) or other reducing agents are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the selenium atom under mild conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Leuco this compound.
Substitution: Various seleno-organic compounds depending on the nucleophile used.
Scientific Research Applications
Selenomethylene blue has a wide range of scientific research applications, including:
Chemistry: Used as a redox indicator and in studies of electron transfer processes.
Biology: Investigated for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Explored for its anti-inflammatory and radioprotective effects.
Industry: Potential applications in the development of new pharmaceuticals and as a component in diagnostic assays.
Mechanism of Action
The mechanism of action of selenomethylene blue involves its ability to act as an antioxidant and anti-inflammatory agent. The compound inhibits the formation of reactive oxygen species (ROS) and reduces oxidative stress in cells. It also modulates the activity of various enzymes involved in inflammatory pathways, thereby reducing inflammation . The selenium atom in this compound enhances its antioxidant activity compared to methylene blue by providing additional redox-active sites.
Comparison with Similar Compounds
Methylene Blue: The parent compound, known for its use as a dye and in medical applications.
Selenocystine: Another selenium-containing compound with antioxidant properties.
Selenomethionine: A selenium analog of methionine, used as a dietary supplement and in research.
Comparison:
Antioxidant Activity: Selenomethylene blue exhibits higher antioxidant activity compared to methylene blue due to the presence of selenium.
Anti-inflammatory Properties: Both this compound and methylene blue have anti-inflammatory effects, but this compound is more potent in inhibiting inflammatory responses.
Unique Features: The incorporation of selenium into the methylene blue structure enhances its biological activity and provides additional redox-active sites, making it a more effective antioxidant and anti-inflammatory agent.
Properties
Molecular Formula |
C16H18ClN3Se |
|---|---|
Molecular Weight |
366.8 g/mol |
IUPAC Name |
[7-(dimethylamino)phenoselenazin-3-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C16H18N3Se.ClH/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13;/h5-10H,1-4H3;1H/q+1;/p-1 |
InChI Key |
RWWSRKUZLZPMIC-UHFFFAOYSA-M |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3[Se]2.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


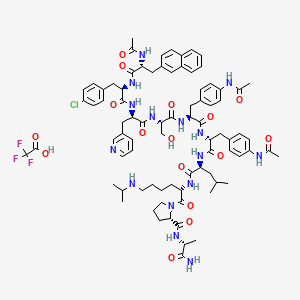
![1-[4-(dimethylamino)-4-methylpent-2-ynoyl]-N-[(2S)-1-[[(6S,8S,14S)-22-ethyl-21-[2-[(1S)-1-methoxyethyl]pyridin-3-yl]-18,18-dimethyl-9,15-dioxo-5,16-dioxa-2,10,22,28-tetrazapentacyclo[18.5.2.12,6.110,14.023,27]nonacosa-1(26),20,23(27),24-tetraen-8-yl]amino]-3-methyl-1-oxobutan-2-yl]-4-fluoro-N-methylpiperidine-4-carboxamide](/img/structure/B10858000.png)
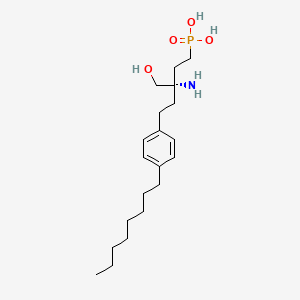
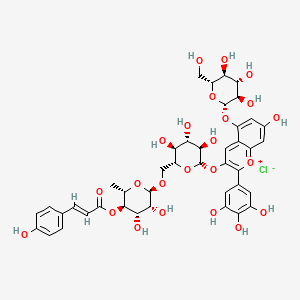

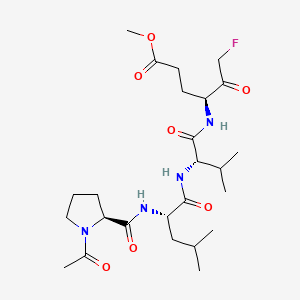

![2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B10858027.png)
![(4S)-4-(3-acetamidopropanoylamino)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(3S,6R,9S,12R,16Z,21S)-3-(3-carbamimidamidopropyl)-21-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-12,21-dimethyl-9-(2-methylpropyl)-2,5,8,11-tetraoxo-6-(sulfanylmethyl)-1,4,7,10-tetrazacyclohenicos-16-en-12-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10858030.png)
![4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride](/img/structure/B10858037.png)
![(1S,9S,13R)-1,13-dimethyl-10-[(2-methylfuran-3-yl)methyl]-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B10858038.png)
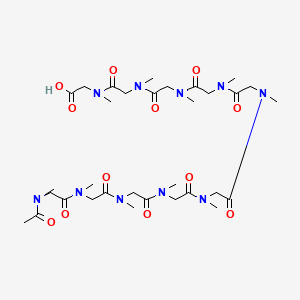
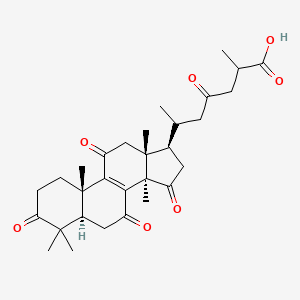
![2-[[6-[[(3S,9R,11R,13R,14S)-17-[(2R,5R)-5-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10858060.png)
